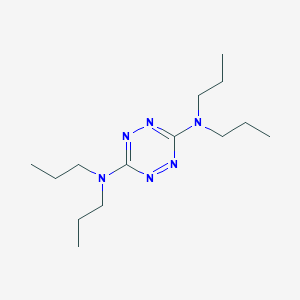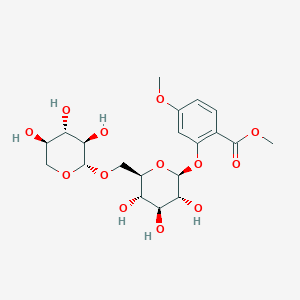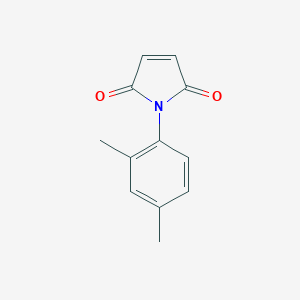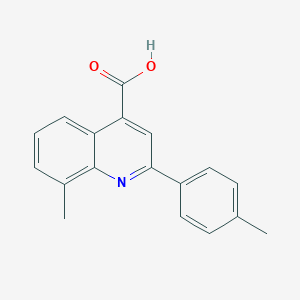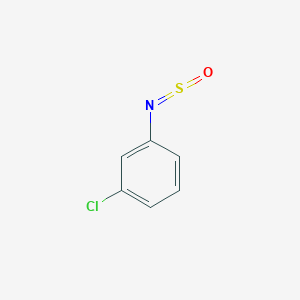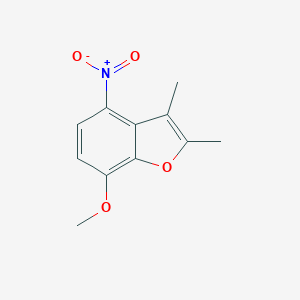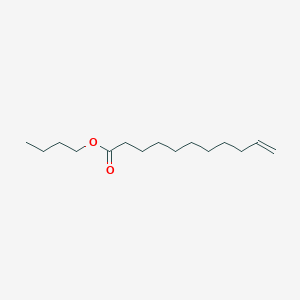![molecular formula C27H18N2 B093122 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole CAS No. 16408-28-9](/img/structure/B93122.png)
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole, also known as DPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPI is a highly specific inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in cell signaling, proliferation, and differentiation.
Applications De Recherche Scientifique
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in a wide range of cellular functions, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole can be used to investigate the specific roles of PKC isoforms in these processes. 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole has also been used to study the effects of PKC inhibition on cancer cells, as well as its potential therapeutic applications.
Mécanisme D'action
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, which leads to a disruption of cellular signaling pathways. The specificity of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole for PKC isoforms varies, with some isoforms being more sensitive to inhibition than others.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole depend on the specific PKC isoforms that are inhibited. In general, PKC inhibition can lead to a decrease in cell proliferation and an increase in apoptosis. 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole has also been shown to have anti-inflammatory effects, as PKC is involved in the regulation of inflammatory signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole in lab experiments is its specificity for PKC. This allows researchers to investigate the specific roles of PKC isoforms in various cellular processes. However, the low yield of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole and its relatively high cost can make it challenging to use in large-scale experiments. Additionally, the effects of PKC inhibition can be complex and may vary depending on the specific isoforms that are inhibited.
Orientations Futures
There are several future directions for research involving 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole and PKC inhibition. One area of interest is the development of more potent and selective inhibitors of PKC isoforms. This could lead to the development of more effective therapies for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the complex effects of PKC inhibition on cellular signaling pathways. This could lead to the identification of new targets for therapeutic intervention.
Méthodes De Synthèse
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole can be synthesized using a multi-step process involving the condensation of 2-aminobiphenyl with 1,2-dibromoethane, followed by cyclization and oxidation reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization. The yield of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole is typically low, ranging from 10-20%, which makes it a challenging compound to synthesize.
Propriétés
Numéro CAS |
16408-28-9 |
|---|---|
Nom du produit |
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole |
Formule moléculaire |
C27H18N2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2,3-diphenylphenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C27H18N2/c1-3-11-19(12-4-1)27-28-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)29(27)20-13-5-2-6-14-20/h1-18H |
Clé InChI |
NRNMJBKBDMSYLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C63 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C63 |
Synonymes |
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



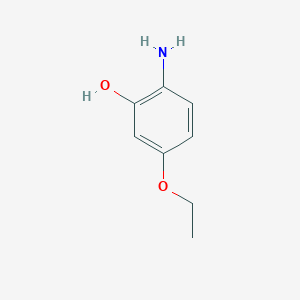
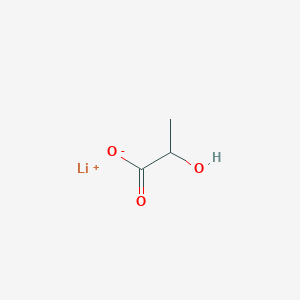
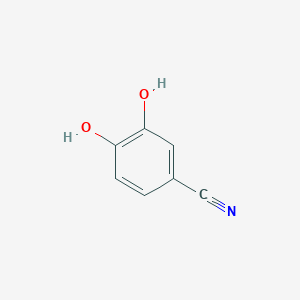
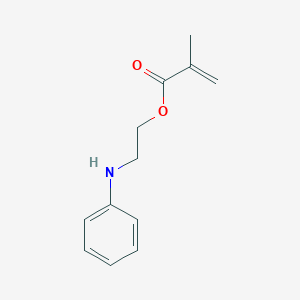
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)
